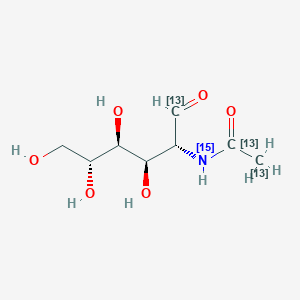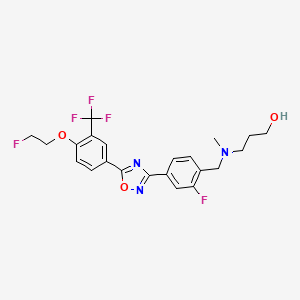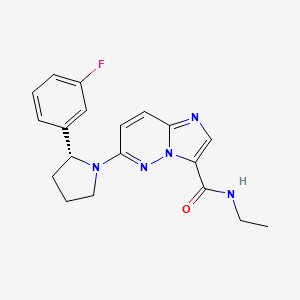
Akr1C3-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akr1C3-IN-7 is a novel inhibitor targeting the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and xenobiotics. It plays a significant role in the biosynthesis of potent androgens and estrogens, contributing to the progression of various cancers, including prostate, breast, and liver cancers . Inhibiting AKR1C3 has shown potential in suppressing tumor growth and overcoming resistance to cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-7 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions for this compound are proprietary and not publicly available .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated reactors and continuous flow systems may enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Akr1C3-IN-7 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols .
Scientific Research Applications
Akr1C3-IN-7 has a wide range of scientific research applications:
Mechanism of Action
Akr1C3-IN-7 exerts its effects by inhibiting the enzyme AKR1C3. This inhibition disrupts the conversion of weak androgens and estrogens into their potent forms, thereby reducing the activation of androgen and estrogen receptors. This leads to decreased cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and the estrogen receptor signaling pathway .
Comparison with Similar Compounds
Akr1C3-IN-7 is unique compared to other AKR1C3 inhibitors due to its high specificity and potency. Similar compounds include:
Stylopine: A strong inhibitor of AKR1C3 with a different chemical structure.
Non-steroidal anti-inflammatory drugs (NSAIDs): Known to inhibit AKR1C3 but with lower specificity.
Flavonoids and Cyclopentanes: Other classes of AKR1C3 inhibitors with varying degrees of efficacy.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-oxo-N-(3-phenylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-29-20-12-10-16(11-13-20)14-21-22(24(28)26-30-21)23(27)25-19-9-5-8-18(15-19)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
SMWPRLORZMFEAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C(=O)NO2)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


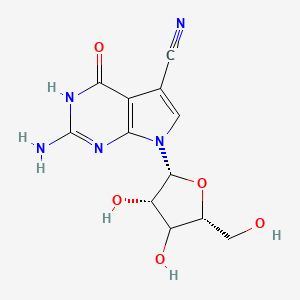
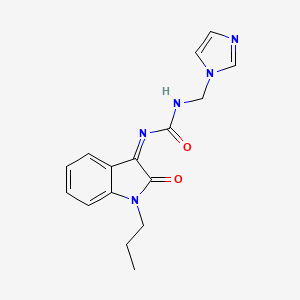
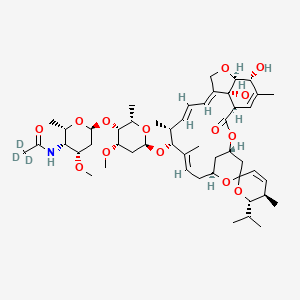
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
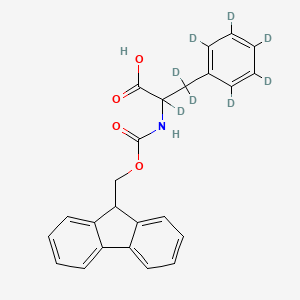

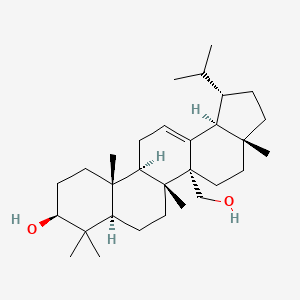
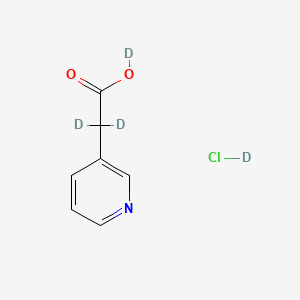
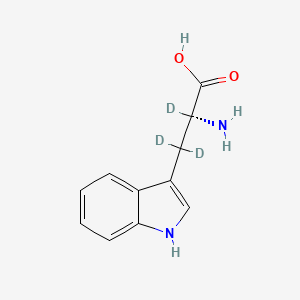
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)

